molecular formula C14H13F2N3O2S B8303306 (4-Amino-2-ethylsulfanyl-pyrimidin-5-yl)-(4,5-difluoro-2-methoxy-phenyl)-methanone

(4-Amino-2-ethylsulfanyl-pyrimidin-5-yl)-(4,5-difluoro-2-methoxy-phenyl)-methanone

Cat. No.: B8303306
M. Wt: 325.34 g/mol
InChI Key: CTFOIGVUGVUBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2-ethylsulfanyl-pyrimidin-5-yl)-(4,5-difluoro-2-methoxy-phenyl)-methanone is a useful research compound. Its molecular formula is C14H13F2N3O2S and its molecular weight is 325.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13F2N3O2S

Molecular Weight

325.34 g/mol

IUPAC Name

(4-amino-2-ethylsulfanylpyrimidin-5-yl)-(4,5-difluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C14H13F2N3O2S/c1-3-22-14-18-6-8(13(17)19-14)12(20)7-4-9(15)10(16)5-11(7)21-2/h4-6H,3H2,1-2H3,(H2,17,18,19)

InChI Key

CTFOIGVUGVUBMY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)C2=CC(=C(C=C2OC)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4,5-difluoro-anisole (1.95 g, 8.75 mmol, Astatech) in a mixture of pentane/tetrahydrofuran (5 mL/17 mL) was cooled to −72° C. and treated with n-butyl lithium (2.5 M in hexane, 3.6 mL, 9.0 mmol). After stirring for 10 minutes, a solution of 4-amino-2-ethylsulfanyl-pyrimidine-5-carboxylic acid methoxy-methyl-amide (0.78 g, 3.21 mmol, Example 1) in tetrahydrofuran (3 mL) was added. The temperature was slowly raised to −35° C. for ˜2 hours. The reaction was quenched at −35° C. with 5% aqueous ammonium chloride solution and the mixture was diluted with ethyl acetate/hexane (100 mL). The organic phase was separated, washed with 1:1 water/saturated aqueous sodium chloride solution and dried (Na2SO4). The residue after solvent removal was purified by HPLC chromatography (Waters Prep 500 eluting with 35% ethyl acetate/hexane) to give, in approximately 1:1 ratio, the two positional isomers (4-amino-2-ethylsulfanyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone identical to material prepared in Example 102, and (4-Amino-2-ethylsulfanyl-pyrimidin-5-yl)-(4,5-difluoro-2-methoxy-phenyl)-methanone as a white solid after evaporation. HRMS, observed: 326.0772; Calcd for M+: 326.0770.
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
pentane tetrahydrofuran
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

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